2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
描述
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a heterocyclic compound featuring a fused triazolo[4,5-d]pyrimidine core. Its structure includes a 3-ethyl substituent at the triazole ring and an N-phenethylacetamide side chain. The ethyl group at position 3 and the phenethyl moiety on the acetamide side chain are critical for modulating solubility, bioavailability, and target selectivity.
属性
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-2-22-15-14(19-20-22)16(24)21(11-18-15)10-13(23)17-9-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEUJAHNIGVDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide typically involves multi-step procedures:
Formation of the Triazolopyrimidinone Core: : The initial step usually involves cyclization reactions where triazole and pyrimidine rings are fused.
Introduction of the Ethyl and Oxo Groups: : This step involves ethylation and oxidation reactions under controlled conditions.
Attachment of the Phenethylacetamide Moiety: : This final step involves coupling reactions using reagents like phenethylamine and acetic anhydride.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale yields. Automation and continuous-flow processes might be employed to ensure consistency and efficiency. Catalysts and advanced purification techniques would also play significant roles in the industrial preparation.
化学反应分析
Nucleophilic Substitution Reactions
The triazole and pyrimidine rings exhibit electrophilic character at nitrogen and carbon positions, enabling nucleophilic substitutions.
-
Amination : The C-5 position of the pyrimidine ring undergoes amination with primary/secondary amines under catalytic copper(I) iodide and microwave irradiation (150°C, 30 min), yielding substituted derivatives with >75% efficiency.
-
Halogenation : Bromination at the C-2 position occurs using PBr₃ in dichloromethane at 0–25°C, producing bromo-intermediates for cross-coupling reactions.
Key Reaction Table :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | NH₃, CuI, DMF, 150°C (MW) | 5-Amino-triazolo-pyrimidine | 78% | |
| Bromination | PBr₃, CH₂Cl₂, 0–25°C | 2-Bromo-triazolo-pyrimidine | 82% |
Cyclization and Ring-Opening
The fused triazolo-pyrimidine system participates in ring-opening/cyclization under acidic or basic conditions:
-
Acid-Mediated Ring Expansion : Treatment with concentrated HCl at 80°C opens the pyrimidine ring, forming a diazepine intermediate that recyclizes with aldehydes to yield seven-membered heterocycles.
-
Base-Induced Rearrangement : NaOH (2M) in ethanol induces a Dimroth rearrangement, relocating the ethyl group from N-3 to N-1 of the triazole ring .
Functional Group Transformations
The acetamide and ketone groups undergo characteristic reactions:
Acetamide Hydrolysis
-
Acidic Hydrolysis : Refluxing with 6M HCl converts the acetamide to a carboxylic acid (85% yield).
-
Enzymatic Hydrolysis : Porcine liver esterase selectively cleaves the acetamide at pH 7.4, 37°C, forming the free amine .
Ketone Reactivity
-
Reduction : NaBH₄ in methanol reduces the 7-oxo group to a hydroxyl group (65% yield), altering hydrogen-bonding capacity.
-
Condensation : Reacts with hydrazines to form hydrazones, useful for synthesizing Schiff base derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Coupling Type | Catalytic System | Substrate | Application | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl boronic acids | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | N-alkylated analogs |
Stability Under Environmental Conditions
-
Photodegradation : UV light (254 nm) induces cleavage of the triazole ring, forming nitrile and urea byproducts .
-
Thermal Stability : Decomposes at >200°C via retro-Diels-Alder fragmentation (TGA data).
Comparative Reactivity of Analogues
Substituents significantly influence reaction pathways:
科学研究应用
The compound 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a complex heterocyclic organic molecule that has garnered attention in various scientific fields due to its potential biological activities and applications in drug development. This article will explore its applications, including its synthesis, biological activities, and potential therapeutic uses.
Biological Activities
Research indicates that compounds structurally similar to This compound exhibit significant biological activities:
- Antimicrobial Activity : Many triazole derivatives have shown effectiveness against various bacterial and fungal strains.
- Antiviral Properties : Some studies suggest potential in inhibiting viral replication.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties in preclinical models.
Case Studies
- Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of related triazole compounds against Staphylococcus aureus and Escherichia coli, showing promising results that could be extrapolated to this compound.
- Anti-inflammatory Activity :
- Research on triazole derivatives indicated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Applications in Drug Development
Given its promising biological activities, This compound may serve as a lead compound in drug development for:
- Infectious Diseases : Targeting bacterial and fungal infections.
- Chronic Inflammatory Conditions : Potential use in therapies for diseases like arthritis or asthma.
作用机制
The compound is thought to exert its effects through interactions with various molecular targets, such as enzymes or receptors. The triazolopyrimidinone structure allows for specific binding to these targets, influencing biological pathways. This interaction can lead to alterations in cellular processes, contributing to its observed bioactivities.
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues with Triazolo[4,5-d]pyrimidine Cores
2-(3-(3-Fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-methyl-N-phenylacetamide
This analogue replaces the ethyl group with a 3-fluorophenyl substituent and modifies the acetamide side chain to N-methyl-N-phenyl. The fluorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to the ethyl group in the target compound.
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide
Here, the phenethyl group is replaced with a 4-methylbenzyl moiety. The methylbenzyl group increases steric bulk, which could hinder binding to narrow enzymatic pockets. However, the methyl substitution may enhance metabolic stability by reducing oxidation at the benzyl position .
1-(7-Imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea (IDPU)
IDPU shares a triazolo[4,5-d]pyrimidine-like scaffold but incorporates a thiazolo ring and a urea group. The propyl substituent and urea moiety contribute to its neuroprotective effects in Parkinson’s disease models, with reported EC₅₀ values of 12 µM in 6-OHDA-induced neurotoxicity assays. In contrast, the target compound’s ethyl and acetamide groups may reduce potency in similar models due to weaker hydrogen-bond donor capacity .
Carbonic Anhydrase IX Inhibitors (e.g., 1-(3-Phenyl-7-imino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)urea)
These inhibitors feature a phenyl or 4-fluorophenyl group at position 3 and a urea substituent. The phenyl group enhances aromatic stacking in the enzyme’s hydrophobic cleft, achieving Ki values of 8–15 nM. The target compound’s ethyl group may reduce binding affinity due to weaker hydrophobic interactions, but its phenethyl side chain could improve selectivity over off-target isoforms .
Substituent Effects on Physicochemical and Pharmacological Properties
- Ethyl vs. Fluorophenyl/Propyl Groups : Ethyl substituents offer moderate lipophilicity (logP ~2.1), balancing solubility and membrane permeability. Fluorophenyl groups increase logP (~3.5), enhancing CNS penetration but risking toxicity. Propyl chains (as in IDPU) improve target residence time but may reduce metabolic stability .
- Acetamide vs. 3 in urea), reducing enzyme inhibition potency but improving oral bioavailability .
Research Findings and Implications
- Neuroprotection : IDPU’s urea group and propyl chain outperform the target compound’s acetamide and ethyl group in neuroprotective assays, suggesting structural optimization opportunities .
- Enzyme Inhibition : Fluorophenyl-substituted analogues exhibit superior kinase inhibition due to enhanced hydrophobic interactions, though the target compound’s phenethyl group may offer better selectivity .
- Crystallographic Insights : Thiazolo[4,5-d]pyrimidine derivatives (e.g., ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) reveal that sulfur-containing cores adopt planar conformations, whereas triazolo analogues may exhibit slight puckering, affecting target binding .
生物活性
The compound 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide represents a novel class of heterocyclic organic molecules with significant potential in medicinal chemistry. Its unique structural features include a triazolo-pyrimidine core and an acetamide functional group, which contribute to its biological activity. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
- Molecular Formula: C₁₆H₁₈N₆O₂
- Molecular Weight: 326.35 g/mol
- CAS Number: 1060183-82-5
Research indicates that compounds similar to This compound exhibit various biological activities primarily through interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalysis.
- Receptor Modulation: It can act as either an agonist or antagonist at receptor sites, influencing critical cellular signaling pathways.
Biological Activities
The biological activities of this compound have been explored in several studies:
Antimicrobial Activity
Studies have shown that triazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds related to this structure have demonstrated efficacy against various bacterial strains and fungi, indicating potential use in treating infectious diseases .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are notable. Research suggests that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation . This inhibition could position the compound as a candidate for developing anti-inflammatory therapies.
Anticancer Potential
Emerging data suggest that triazolo-pyrimidines may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways . The specific interactions of this compound with cancer-related targets warrant further investigation.
Case Studies
-
Study on Antimicrobial Activity:
A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated the antimicrobial efficacy of triazolo-pyrimidine derivatives. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria . -
Anti-inflammatory Research:
In a study focusing on COX inhibition, researchers found that compounds structurally similar to This compound selectively inhibited COX-2 without affecting COX-1 significantly, suggesting a favorable safety profile for anti-inflammatory applications . -
Anticancer Activity:
A recent publication highlighted the anticancer effects of triazolo-pyrimidines in vitro. The study demonstrated that these compounds could effectively induce cell death in various cancer cell lines by activating apoptotic pathways .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-benzyl derivative | Antimicrobial | Enzyme inhibition |
| N-(5-methylisoxazol-3-yl) derivative | Anti-inflammatory | COX inhibition |
| N-(2-chlorobenzyl) derivative | Anticancer | Apoptosis induction |
常见问题
Q. How can researchers resolve discrepancies between computational predictions and experimental results in crystallographic studies?
- Methodological Answer : Reconcile differences by: (i) Re-running DFT calculations with solvent-effect corrections (e.g., PCM model). (ii) Checking for crystal packing effects (e.g., π-π stacking in ) that distort bond angles. (iii) Validating with synchrotron radiation for higher-resolution data. Document deviations in a comparative table (e.g., computational vs. experimental dihedral angles) to guide future refinements.
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Deploy SPR (Surface Plasmon Resonance) to quantify binding kinetics with target proteins. Combine with cryo-EM for structural insights into ligand-protein complexes. For in vivo studies, use isotope-labeled analogs (e.g., ¹⁴C/³H) tracked via autoradiography or PET imaging. Cross-reference with transcriptomic datasets (RNA-seq) to identify downstream pathways.
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Step 1 : Normalize data using Z-score transformation to account for inter-assay variability.
- Step 2 : Perform meta-analysis () to compare results across studies, adjusting for covariates (e.g., cell line heterogeneity).
- Step 3 : Validate with orthogonal assays (e.g., thermal shift assays vs. enzymatic activity).
- Step 4 : Publish negative/ambiguous results to avoid publication bias (as emphasized in ).
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
